N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethylphenoxy)acetamide
Description
“N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethylphenoxy)acetamide” is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The structure of this compound features a benzodioxole ring and a dimethylphenoxy group, which contribute to its unique chemical properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-3-5-14(7-12(11)2)20-9-17(19)18-13-4-6-15-16(8-13)22-10-21-15/h3-8H,9-10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQYMMJWYRBTEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethylphenoxy)acetamide” typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Dimethylphenoxy Group: This step involves the reaction of the benzodioxole intermediate with a suitable dimethylphenol derivative under basic conditions.
Formation of the Acetamide Group: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For small-scale production, batch reactors are commonly used.
Continuous Flow Reactors: For large-scale production, continuous flow reactors offer better efficiency and control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products may include primary or secondary amines.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development: It may serve as a lead compound for the development of new pharmaceuticals.
Industry
Agriculture: The compound can be used in the formulation of pesticides and herbicides.
Textile Industry: It can be used as a dye intermediate.
Mechanism of Action
The mechanism of action of “N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethylphenoxy)acetamide” depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzodioxole ring and dimethylphenoxy group play crucial roles in binding to molecular targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-phenoxyacetamide
- N-(1,3-benzodioxol-5-yl)-2-(4-methylphenoxy)acetamide
- N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylphenoxy)acetamide
Uniqueness
“N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethylphenoxy)acetamide” is unique due to the presence of both the benzodioxole ring and the 3,4-dimethylphenoxy group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
